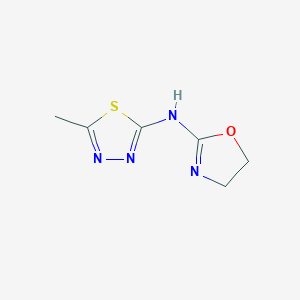
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline is a heterocyclic compound that features both a thiadiazole and an oxazoline ring in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with an appropriate oxazoline precursor. One common method includes the cyclization of 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethylamine with an oxazoline derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmaceutical intermediate for drug development.
Industry: Possible applications in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-amine: A precursor in the synthesis of the target compound.
2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine: Another related compound with similar structural features.
Uniqueness
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline is unique due to the presence of both thiadiazole and oxazoline rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
102367-72-6 |
|---|---|
Formule moléculaire |
C6H8N4OS |
Poids moléculaire |
184.22 g/mol |
Nom IUPAC |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C6H8N4OS/c1-4-9-10-6(12-4)8-5-7-2-3-11-5/h2-3H2,1H3,(H,7,8,10) |
Clé InChI |
HMNYRMQALFFIGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)NC2=NCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


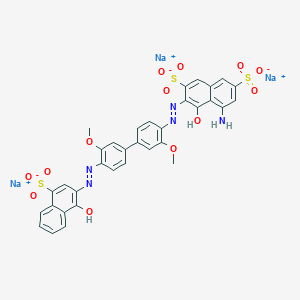
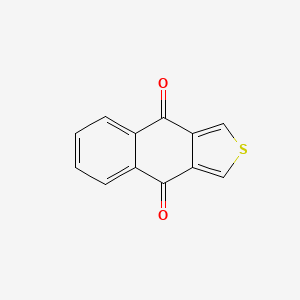
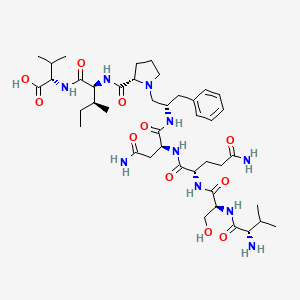
![[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone](/img/structure/B12804055.png)
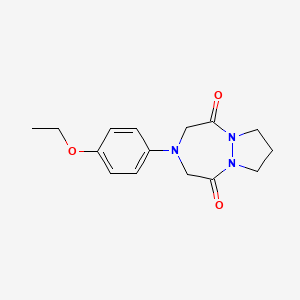
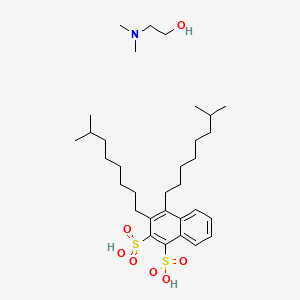


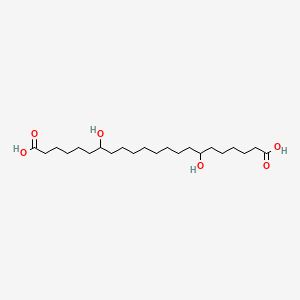
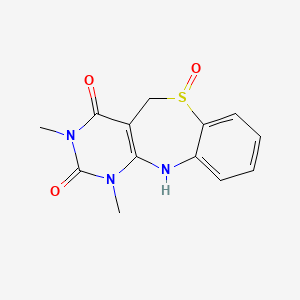
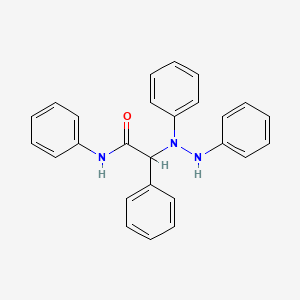
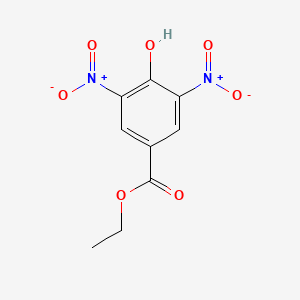
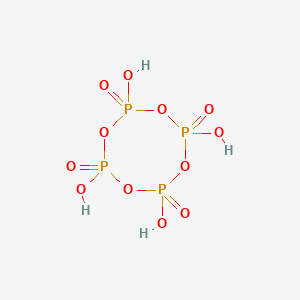
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
